2-Ethoxy-6-{[(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)amino]methyl}phenol
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Overview
Description
2-Ethoxy-6-{[(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)amino]methyl}phenol is a complex organic compound that features a phenol group, an ethoxy group, and a tetrahydroisoquinoline moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-6-{[(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)amino]methyl}phenol typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydroisoquinoline moiety, which can be synthesized via the Pictet-Spengler reaction. This involves the condensation of a phenylethylamine with an aldehyde in the presence of an acid catalyst .
This can be achieved through various substitution reactions, where the appropriate reagents and conditions are selected to ensure the desired functional groups are correctly positioned on the aromatic ring .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-6-{[(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)amino]methyl}phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The tetrahydroisoquinoline moiety can be reduced to form dihydroisoquinoline derivatives.
Substitution: The ethoxy and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and selenium dioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while reduction of the tetrahydroisoquinoline moiety would produce dihydroisoquinoline derivatives .
Scientific Research Applications
2-Ethoxy-6-{[(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)amino]methyl}phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-Ethoxy-6-{[(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)amino]methyl}phenol involves its interaction with specific molecular targets. The tetrahydroisoquinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog that lacks the ethoxy and phenol groups.
2-Ethoxyphenol: Contains the ethoxy and phenol groups but lacks the tetrahydroisoquinoline moiety.
6-Aminomethyl-2-ethoxyphenol: Similar structure but with different substitution patterns.
Uniqueness
2-Ethoxy-6-{[(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)amino]methyl}phenol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the tetrahydroisoquinoline moiety, in particular, enhances its potential for biological activity and therapeutic applications .
Properties
Molecular Formula |
C19H24N2O2 |
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Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-ethoxy-6-[(1,2,3,4-tetrahydroisoquinolin-1-ylmethylamino)methyl]phenol |
InChI |
InChI=1S/C19H24N2O2/c1-2-23-18-9-5-7-15(19(18)22)12-20-13-17-16-8-4-3-6-14(16)10-11-21-17/h3-9,17,20-22H,2,10-13H2,1H3 |
InChI Key |
TWEQYXOLTKMQBK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNCC2C3=CC=CC=C3CCN2 |
Origin of Product |
United States |
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